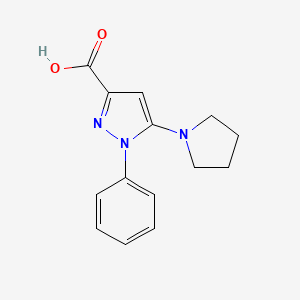
1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then further reacted with pyrrolidine under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- 3-Phenyl-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness: 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid is unique due to the presence of both a pyrrolidine and a pyrazole ring, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)12-10-13(16-8-4-5-9-16)17(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,19) |
InChI Key |
RBLMDFOYINBMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













